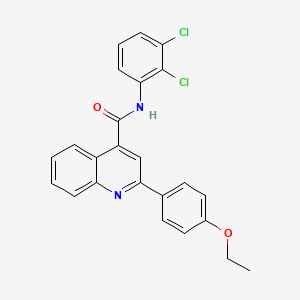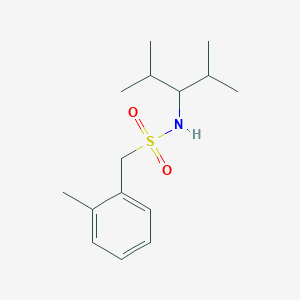![molecular formula C17H26N2O B4721125 N-[3-(1-azepanyl)propyl]-2-methylbenzamide](/img/structure/B4721125.png)
N-[3-(1-azepanyl)propyl]-2-methylbenzamide
Vue d'ensemble
Description
N-[3-(1-azepanyl)propyl]-2-methylbenzamide, also known as JNJ-5207852, is a small molecule antagonist of the cannabinoid CB1 receptor. It was developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, as a potential treatment for obesity, metabolic disorders, and substance abuse.
Mécanisme D'action
N-[3-(1-azepanyl)propyl]-2-methylbenzamide acts as a competitive antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and reward pathways. By blocking the CB1 receptor, N-[3-(1-azepanyl)propyl]-2-methylbenzamide reduces the activity of the endocannabinoid system, leading to decreased appetite, increased energy expenditure, and reduced drug-seeking behavior.
Biochemical and Physiological Effects
N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been demonstrated to reduce food intake, body weight, and fat mass in rodents. It also increases energy expenditure and improves glucose and lipid metabolism. Additionally, N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(1-azepanyl)propyl]-2-methylbenzamide is its high selectivity for the CB1 receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-[3-(1-azepanyl)propyl]-2-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-[3-(1-azepanyl)propyl]-2-methylbenzamide. One potential application is in the treatment of obesity and metabolic disorders, where it could be used as a complementary therapy to diet and exercise. Another potential application is in the treatment of substance abuse, where it could be used to reduce drug cravings and prevent relapse. Additionally, further research is needed to investigate the safety and efficacy of N-[3-(1-azepanyl)propyl]-2-methylbenzamide in humans, as well as its potential interactions with other drugs.
Applications De Recherche Scientifique
N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, metabolism, pain, and mood. Therefore, N-[3-(1-azepanyl)propyl]-2-methylbenzamide has been investigated as a potential treatment for obesity, metabolic disorders, and substance abuse.
Propriétés
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-15-9-4-5-10-16(15)17(20)18-11-8-14-19-12-6-2-3-7-13-19/h4-5,9-10H,2-3,6-8,11-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUQOUFNUMYCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(allylamino)carbonothioyl]-4-bromobenzenesulfonamide](/img/structure/B4721045.png)
![3-[({1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4721059.png)
![1-(difluoromethyl)-N,5-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4721071.png)
![3-(4-methoxyphenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4721082.png)

![1-[(3-nitrobenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4721094.png)
![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4721099.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4721104.png)


![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B4721121.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B4721127.png)
![methyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4721132.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(3-nitrobenzamide)](/img/structure/B4721136.png)